aldehydo-N-acetyl-D-mannosamine
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Overview
Description
Aldehydo-N-acetyl-D-mannosamine: is a derivative of N-acetylmannosamine, which is an important intermediate in the biosynthesis of sialic acids. It is an open-chain aldehyde form with D-configuration and plays a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldolase Treatment of Sialic Acid: This method involves the enzymatic conversion of sialic acid to aldehydo-N-acetyl-D-mannosamine and pyruvic acid.
Base-Catalyzed Epimerization of N-acetylglucosamine: This process uses strong bases to convert N-acetylglucosamine to this compound.
Rhodium(II)-Catalyzed Oxidative Cyclization of Glucal 3-Carbamates: This method involves the use of rhodium(II) catalysts to achieve the oxidative cyclization of glucal 3-carbamates, resulting in the formation of this compound.
Industrial Production Methods: this compound is produced on an industrial scale by companies such as New Zealand Pharmaceuticals Ltd. The commercial process typically involves the conversion of N-acetylglucosamine to this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Aldehydo-N-acetyl-D-mannosamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of sialic acids, which are important in glycoprotein and glycolipid biosynthesis .
Biology:
- Plays a role in the metabolic pathways of sialic acid biosynthesis, which is crucial for cell signaling and recognition processes .
Medicine:
- Investigated for its potential in treating GNE myopathy, a genetic muscle disease caused by a deficiency in the enzyme responsible for sialic acid biosynthesis .
Industry:
Mechanism of Action
Aldehydo-N-acetyl-D-mannosamine exerts its effects by serving as a precursor in the biosynthesis of sialic acids. The compound is converted to N-acetylneuraminic acid through a series of enzymatic reactions involving UDP-N-acetylglucosamine 2-epimerase and N-acetylmannosamine kinase . These enzymes facilitate the conversion of this compound to N-acetylneuraminic acid, which is then incorporated into glycoproteins and glycolipids .
Comparison with Similar Compounds
N-acetylglucosamine: A precursor in the biosynthesis of aldehydo-N-acetyl-D-mannosamine.
N-acetylneuraminic acid: The final product in the biosynthesis pathway involving this compound.
Glucosamine: A related amino sugar that is also involved in the biosynthesis of glycoproteins and glycolipids.
Uniqueness: this compound is unique due to its role as a direct precursor in the biosynthesis of sialic acids, which are essential for various biological functions, including cell signaling and immune response .
Properties
Molecular Formula |
C8H15NO6 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
N-[(2R,3S,4R,5S)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m0/s1 |
InChI Key |
MBLBDJOUHNCFQT-XAMCCFCMSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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